molecular formula C14H17NO3 B13462529 (3S,4S)-benzyl 3-hydroxy-4-vinylpyrrolidine-1-carboxylate

(3S,4S)-benzyl 3-hydroxy-4-vinylpyrrolidine-1-carboxylate

Cat. No.: B13462529
M. Wt: 247.29 g/mol
InChI Key: SURBGBXZQCEZPR-QWHCGFSZSA-N
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Description

rac-benzyl (3R,4R)-3-ethenyl-4-hydroxypyrrolidine-1-carboxylate: is a synthetic organic compound characterized by its unique pyrrolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-benzyl (3R,4R)-3-ethenyl-4-hydroxypyrrolidine-1-carboxylate typically involves the reaction of a suitable pyrrolidine derivative with benzyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified using column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: rac-benzyl (3R,4R)-3-ethenyl-4-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

rac-benzyl (3R,4R)-3-ethenyl-4-hydroxypyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of rac-benzyl (3R,4R)-3-ethenyl-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The hydroxyl and ethenyl groups play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

  • rac-benzyl (3R,4R)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate
  • rac-benzyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate

Comparison: rac-benzyl (3R,4R)-3-ethenyl-4-hydroxypyrrolidine-1-carboxylate is unique due to its ethenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the ethenyl group allows for additional functionalization and derivatization, making it a versatile compound in synthetic and medicinal chemistry .

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

benzyl (3S,4S)-3-ethenyl-4-hydroxypyrrolidine-1-carboxylate

InChI

InChI=1S/C14H17NO3/c1-2-12-8-15(9-13(12)16)14(17)18-10-11-6-4-3-5-7-11/h2-7,12-13,16H,1,8-10H2/t12-,13+/m0/s1

InChI Key

SURBGBXZQCEZPR-QWHCGFSZSA-N

Isomeric SMILES

C=C[C@H]1CN(C[C@H]1O)C(=O)OCC2=CC=CC=C2

Canonical SMILES

C=CC1CN(CC1O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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